(+)-Gallocatechin gallate
(+)-Gallocatechin gallate
Gallocatechin 3-O-gallate belongs to the class of organic compounds known as catechin gallates. These are organic compounds containing a gallate moiety glycosidically linked to a catechin. Gallocatechin 3-O-gallate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, gallocatechin 3-O-gallate is primarily located in the cytoplasm. Outside of the human body, gallocatechin 3-O-gallate can be found in a number of food items such as avocado, pecan nut, tea, and pineapple. This makes gallocatechin 3-O-gallate a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
5127-64-0
VCID:
VC0191280
InChI:
InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1
SMILES:
Molecular Formula:
C22H18O11
Molecular Weight:
458.4 g/mol
(+)-Gallocatechin gallate
CAS No.: 5127-64-0
Natural Products
VCID: VC0191280
Molecular Formula: C22H18O11
Molecular Weight: 458.4 g/mol
CAS No. | 5127-64-0 |
---|---|
Product Name | (+)-Gallocatechin gallate |
Molecular Formula | C22H18O11 |
Molecular Weight | 458.4 g/mol |
IUPAC Name | [(2R,3S)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate |
Standard InChI | InChI=1S/C22H18O11/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8/h1-6,18,21,23-30H,7H2/t18-,21+/m0/s1 |
Standard InChIKey | WMBWREPUVVBILR-GHTZIAJQSA-N |
Isomeric SMILES | C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Canonical SMILES | C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O |
Description | Gallocatechin 3-O-gallate belongs to the class of organic compounds known as catechin gallates. These are organic compounds containing a gallate moiety glycosidically linked to a catechin. Gallocatechin 3-O-gallate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, gallocatechin 3-O-gallate is primarily located in the cytoplasm. Outside of the human body, gallocatechin 3-O-gallate can be found in a number of food items such as avocado, pecan nut, tea, and pineapple. This makes gallocatechin 3-O-gallate a potential biomarker for the consumption of these food products. |
Synonyms | gallocatechin gallate gallocatechin-3-gallate |
PubChem Compound | 5276890 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume